2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride
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Overview
Description
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride is a compound of significant interest in the field of synthetic chemistry This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation . The reaction conditions are generally mild, often performed at room temperature with visible light sources like fluorescent bulbs or blue LED lamps .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced photoredox catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Radical Reactions: The trifluoromethyl group can be involved in radical reactions, particularly under photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various nucleophiles for substitution reactions. Photoredox catalysts and visible light sources are often employed to facilitate radical reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can produce complex fluorinated compounds.
Scientific Research Applications
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride involves its ability to participate in radical reactions, particularly under photoredox catalysis. The trifluoromethyl group can generate radicals that interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Trifluoromethyl sulfonyl chloride: Known for its use in radical trifluoromethylation reactions.
α-(trifluoromethyl)styrenes: Versatile intermediates for the synthesis of more complex fluorinated compounds.
Uniqueness
What sets 2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride apart is its combination of bromine, hydroxyl, and trifluoromethyl groups, which confer unique reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and the synthesis of diverse derivatives.
Properties
IUPAC Name |
(1Z)-2-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14-15/h1-3,15H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZKNPLMMPFCD-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C(=N/O)/Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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